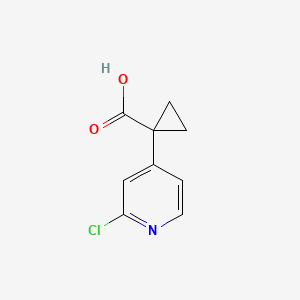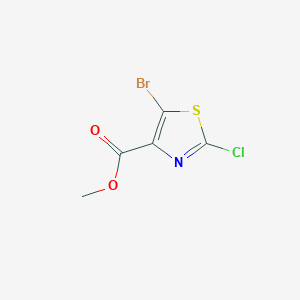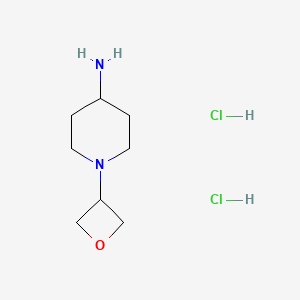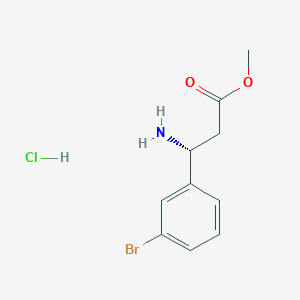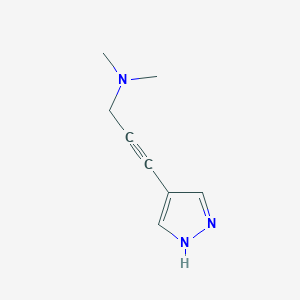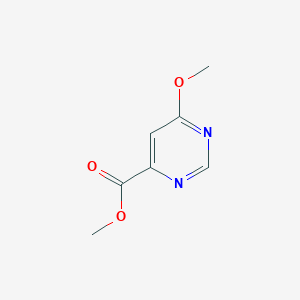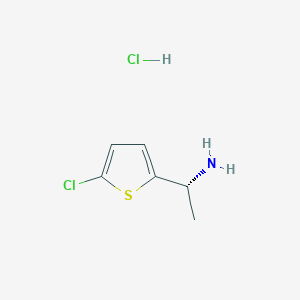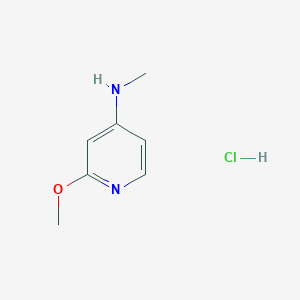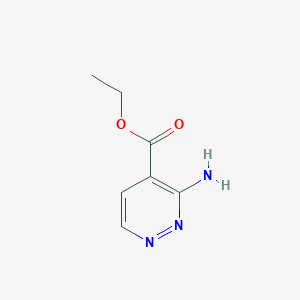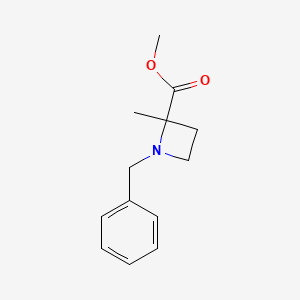![molecular formula C6H4ClN3 B1429888 2-Chloro-[1,2,4]triazolo[1,5-A]pyridine CAS No. 698-43-1](/img/structure/B1429888.png)
2-Chloro-[1,2,4]triazolo[1,5-A]pyridine
概要
説明
“2-Chloro-[1,2,4]triazolo[1,5-A]pyridine” is a derivative of the [1,2,4]triazolo[1,5-a]pyridine class . This class of compounds has found wide application in drug design . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines involves various methods. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines . Another method involves the use of 2-aminopyridines and nitriles as starting compounds . The specific synthesis process for “this compound” was not found in the retrieved papers.Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyridines consists of a triazole ring fused with a pyridine ring . The specific molecular structure of “this compound” was not found in the retrieved papers.Chemical Reactions Analysis
[1,2,4]triazolo[1,5-a]pyridines can undergo various chemical reactions. For instance, the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring . The specific chemical reactions involving “this compound” were not found in the retrieved papers.科学的研究の応用
Synthesis and Chemical Properties
2-Chloro-[1,2,4]triazolo[1,5-a]pyridine serves as a foundational compound for synthesizing various derivatives with potential applications in materials science and pharmaceuticals. Its ability to undergo further chemical modifications makes it a valuable intermediate in organic synthesis. For example, the synthesis of new 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines, which contain explosophoric groups or their precursors, demonstrates the adaptability of the triazolopyridine core in producing compounds with specific properties, indicating its role in the development of new materials or energetic compounds (Bastrakov et al., 2021).
Antimicrobial Activity
Derivatives of this compound have been explored for their antimicrobial properties. The synthesis of chromone-linked 2-pyridone fused with 1,2,4-triazoles, triazines, and triazepines ring systems from a key intermediate demonstrates the compound's utility in creating new molecules with potential antimicrobial activity. Some synthesized compounds showed high antimicrobial activities compared to reference drugs, underscoring the potential of this compound derivatives in developing new antimicrobial agents (Ali & Ibrahim, 2010).
Pharmaceutical Development
In pharmaceutical research, this compound is utilized to create biologically significant compounds. A metal-free synthesis approach for 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via oxidative N-N bond formation showcases the compound's relevance in designing pharmaceuticals with efficient synthesis methods, offering a pathway to develop drugs with potentially lower production costs and higher yields (Zheng et al., 2014).
Supramolecular Chemistry
The study of 2-substituted 1,2,4-triazolo[1,5-a]pyridines, particularly focusing on their ability to form diverse supramolecular synthons in the solid state, has implications for crystal engineering and the development of novel materials. The analysis of their crystal structures and intermolecular interactions reveals the influence of substituents on pharmaceutical properties and material design, offering insights into the tailored design of molecules for specific applications (Chai et al., 2019).
Antioxidant Properties
Research into the antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives indicates potential therapeutic applications. By studying the synthesis and preclinical study of the antioxidant activity of these derivatives, researchers have identified compounds with significant antioxidant effects, suggesting their usefulness in mitigating oxidative stress-related diseases. This area of study exemplifies the therapeutic potential of this compound derivatives in developing new treatments (Smolsky et al., 2022).
作用機序
Target of Action
The primary targets of 2-Chloro-[1,2,4]triazolo[1,5-A]pyridine are RORγt, PHD-1, JAK1, and JAK2 . These targets play crucial roles in various biological processes. For instance, RORγt is a key regulator of immune responses, while PHD-1, JAK1, and JAK2 are involved in signal transduction pathways .
Mode of Action
this compound interacts with its targets by acting as an inhibitor . This means that it binds to these proteins and prevents them from performing their normal functions, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of RORγt, PHD-1, JAK1, and JAK2 by this compound affects several biochemical pathways. For example, the inhibition of JAK1 and JAK2 can disrupt the JAK-STAT signaling pathway, which plays a key role in immune responses and cell growth .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific targets it inhibits. For instance, by inhibiting JAK1 and JAK2, it can potentially disrupt cell growth and immune responses .
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. Some [1,2,4]triazolo[1,5-a]pyrimidines have been classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The specific safety and hazards of “2-Chloro-[1,2,4]triazolo[1,5-A]pyridine” were not found in the retrieved papers.
将来の方向性
[1,2,4]triazolo[1,5-a]pyrimidines and their derivatives have shown potential in various fields, especially in medicinal chemistry . Therefore, future research could focus on the design and synthesis of novel “2-Chloro-[1,2,4]triazolo[1,5-A]pyridine” derivatives and the exploration of their biological activities .
生化学分析
Biochemical Properties
2-Chloro-[1,2,4]triazolo[1,5-A]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been identified as an inhibitor of Janus kinases (JAK1 and JAK2), which are critical in the signaling pathways of various cytokines and growth factors . The inhibition of these kinases by this compound results in the modulation of immune responses and has potential therapeutic applications in treating inflammatory and autoimmune diseases.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly the ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival . By inhibiting this pathway, this compound can induce apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent. Additionally, this compound affects gene expression and cellular metabolism, further contributing to its diverse biological activities.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of JAK1 and JAK2, inhibiting their kinase activity and subsequently blocking downstream signaling pathways . This inhibition leads to reduced phosphorylation of key signaling proteins, ultimately affecting gene expression and cellular responses. Furthermore, this compound may also interact with other enzymes and receptors, contributing to its broad spectrum of biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good stability under standard laboratory conditions, maintaining its activity over extended periods . Its degradation products and long-term effects on cellular function require further investigation. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and immunosuppression. These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . These metabolic processes result in the formation of active and inactive metabolites, which can influence the compound’s overall efficacy and safety profile. Additionally, this compound may affect metabolic flux and alter metabolite levels, further contributing to its biological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes. Once inside the cells, this compound can accumulate in specific compartments, contributing to its localized effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, ensuring that this compound reaches its intended sites of action. The compound’s presence in these compartments allows it to modulate key cellular processes, including gene expression and energy metabolism.
特性
IUPAC Name |
2-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-8-5-3-1-2-4-10(5)9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMDPUMKFZCZSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-43-1 | |
| Record name | 2-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


